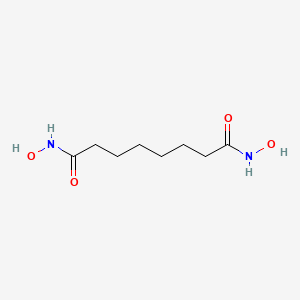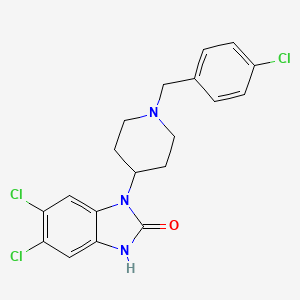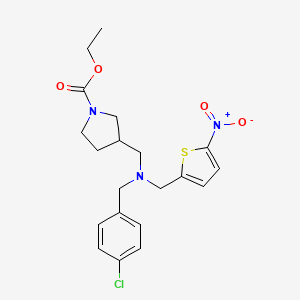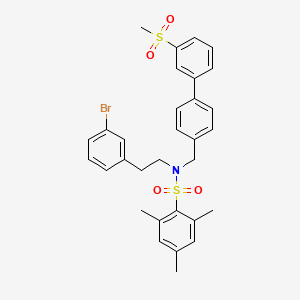
n,n'-Dihydroxyoctanediamide
Vue d'ensemble
Description
N,n’-Dihydroxyoctanediamide, also known as Suberohydroxamic acid or SBHA, is a hydroxamic acid . Its molecular formula is C8H16N2O4 .
Molecular Structure Analysis
The molecular structure of n,n’-Dihydroxyoctanediamide is characterized by its molecular formula C8H16N2O4 . The InChI representation of its structure isInChI=1S/C8H16N2O4/c11-7(9-13)5-3-1-2-4-6-8(12)10-14/h13-14H,1-6H2,(H,9,11)(H,10,12) . Physical And Chemical Properties Analysis
N,n’-Dihydroxyoctanediamide has a molecular weight of 204.22 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 204.11100700 g/mol . It has a topological polar surface area of 98.7 Ų .Applications De Recherche Scientifique
Histone Deacetylase (HDAC) Inhibitor
SBHA is a Histone deacetylase (HDAC) inhibitor . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events. HDAC inhibitors are used in cancer treatment as they can cause cell cycle arrest, differentiation, and apoptosis of cancer cells .
Anti-Cancer Properties
SBHA has been found to inhibit proliferation and induce apoptosis in several cancer cell lines . This makes it a potential therapeutic agent for various types of cancer.
Notch Signaling Activation
SBHA has been shown to activate Notch signaling in medullary thyroid carcinoma (MTC) cells . Notch signaling is a cell communication system that plays a key role in cell development and differentiation. Abnormal Notch signaling can lead to various diseases, including cancer.
Safety and Hazards
Mécanisme D'action
Target of Action
N,N’-Dihydroxyoctanediamide, also known as Suberoyl bis-hydroxamic acid (SBHA), primarily targets Histone Deacetylase 1 (HDAC1) and Histone Deacetylase 3 (HDAC3) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events.
Mode of Action
SBHA acts as a competitive inhibitor of HDAC1 and HDAC3 . It binds to the active sites of these enzymes, preventing them from deacetylating histones. This inhibition leads to an increase in acetylation levels of histones, thereby affecting gene expression .
Biochemical Pathways
The inhibition of HDAC1 and HDAC3 by SBHA affects various biochemical pathways. One of the key pathways influenced is the Notch signaling pathway . Notch signaling is crucial for cell-cell communication, which involves gene regulation mechanisms that control multiple cell differentiation processes during embryonic and adult life .
Pharmacokinetics
Like other hdac inhibitors, it is expected to be well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
The inhibition of HDAC1 and HDAC3 by SBHA leads to several molecular and cellular effects. It has been shown to inhibit proliferation and induce apoptosis in several cancer cell lines . Additionally, SBHA has been shown to activate Notch signaling in medullary thyroid carcinoma (MTC) cells .
Propriétés
IUPAC Name |
N,N'-dihydroxyoctanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c11-7(9-13)5-3-1-2-4-6-8(12)10-14/h13-14H,1-6H2,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQPVOFTURLJPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)NO)CCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n,n'-Dihydroxyoctanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N,N'-dihydroxyoctanediamide facilitate the synthesis of aluminum-free MXenes?
A1: N,N'-dihydroxyoctanediamide acts as a chelating agent during the etching process of MAX phases. [] Traditional methods use high concentrations of hydrofluoric acid (HF) to remove aluminum, which can have drawbacks such as leaving residual aluminum fluoride (AlF3), damaging the MXene structure, and introducing unwanted terminal groups. N,N'-dihydroxyoctanediamide, in conjunction with a low concentration of HF, selectively removes aluminum from the MAX structure by forming a stable complex with aluminum ions. This chelation process helps to prevent the formation of AlF3 and reduces damage to the MXene layers, leading to a cleaner and potentially higher-quality MXene product. []
Q2: What are the advantages of using N,N'-dihydroxyoctanediamide over traditional etching methods in MXene synthesis?
A2: The research highlights several advantages of using N,N'-dihydroxyoctanediamide alongside low-concentration HF:
- Reduced Aluminum Contamination: The chelating action of N,N'-dihydroxyoctanediamide allows for more effective removal of aluminum, leading to a purer MXene product with less AlF3 contamination. []
- Improved Structural Integrity: The milder etching conditions with N,N'-dihydroxyoctanediamide help preserve the crystallinity of the MXene nanosheets, which is often compromised with high-concentration HF. []
- Enhanced Stability: MXenes produced using this method show improved stability in aqueous suspensions compared to those synthesized with concentrated HF. [] This is likely due to the less aggressive etching process and the potential for different surface terminations.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Fluoro-4'-[[4-(4-pyridinylMethyl)-1-piperazinyl]Methyl]-alpha,alpha-bis(trifluoroMethyl)-[1,1'-biphenyl]-4-Methanol](/img/structure/B610972.png)
![3-(4-{[(3-Methylphenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B610975.png)
![N'-butyl-2',3'-difluoro-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B610977.png)
![N-((5,6-dichloro-1H-benzo[d]imidazol-2-yl)methyl)-9-(1-methyl-1H-pyrazol-4-yl)-2-morpholino-9H-purin-6-amine](/img/structure/B610978.png)

![Ethyl 5-[[[4-(3-methylsulfonylphenyl)phenyl]methyl-(2,4,6-trimethylphenyl)sulfonylamino]methyl]furan-2-carboxylate](/img/structure/B610984.png)
